N5-(2-Sulfoethyl)-D-glutamine
Description
Contextualization of Glutamine Derivatives in Biochemical Research
Glutamine, the most abundant amino acid in the human body, is a central player in a multitude of metabolic processes. wikipedia.orgchemicalbook.com It serves as a key building block for protein synthesis, a nitrogen donor for the creation of other amino acids and nucleotides, and an energy source for rapidly dividing cells. wikipedia.orgcreative-proteomics.com Given its central role, researchers have synthesized numerous glutamine derivatives to probe and modulate these biological pathways. ontosight.airesearchgate.net
These derivatives are often designed with specific goals in mind, such as acting as enzyme inhibitors, serving as probes for metabolic studies, or possessing therapeutic potential. mdpi.comlibretexts.org For instance, glutamine analogs have been investigated for their potential in cancer therapy, leveraging the high glutamine demand of many tumor cells. creative-proteomics.commdpi.com Modifications to the glutamine structure can alter its transport into cells, its metabolic fate, and its interaction with enzymes like glutamine synthetase and glutaminase (B10826351). libretexts.orgnih.gov The study of these derivatives provides valuable insights into the fundamental mechanisms of cellular metabolism and can pave the way for new therapeutic strategies. creative-proteomics.comontosight.ai
Significance of the Sulfoethyl Moiety in Molecular Design for Aqueous Systems
The incorporation of a sulfoethyl group (–CH2CH2SO3H) into a molecule is a strategic decision in molecular design, particularly for applications in aqueous biological systems. This moiety imparts several key properties. The sulfonic acid group is strongly acidic, meaning it is ionized over a wide pH range, which significantly increases the water solubility of the parent molecule. This enhanced solubility is crucial for compounds intended for biological research, as it facilitates their handling and delivery in aqueous buffers and physiological fluids.
Furthermore, the sulfoethyl group can influence a molecule's interaction with biological targets. aalto.finih.gov The negatively charged sulfonate group can form ionic bonds or hydrogen bonds with complementary positively charged or polar residues on proteins, such as enzymes or receptors. nih.gov This can lead to altered binding affinity and specificity compared to the unmodified parent molecule. biomedres.usrsc.org In the context of N5-(2-Sulfoethyl)-D-glutamine, the sulfoethyl group transforms the neutral amide side chain of glutamine into a charged, hydrophilic entity, which can be expected to significantly alter its biochemical behavior.
Stereochemical Considerations in D-Amino Acid Derivatives
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in biological systems. While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids and their derivatives also exist and have distinct biological roles. wikipedia.orglibretexts.orglibretexts.org The use of a D-amino acid, such as D-glutamine, in the synthesis of a derivative like this compound has important consequences.
One of the most significant features of D-amino acid-containing peptides and derivatives is their increased resistance to enzymatic degradation. biosyntan.de Proteases, the enzymes that break down proteins and peptides, are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. Consequently, molecules incorporating D-amino acids are less susceptible to proteolysis, which can lead to a longer biological half-life.
Moreover, the different spatial arrangement of functional groups in a D-amino acid derivative compared to its L-counterpart can result in altered or novel interactions with biological targets. scispace.comnih.gov This can lead to different pharmacological profiles, with the D-isomer potentially exhibiting unique activities or potencies. nih.gov The stereochemistry at the alpha-carbon of the glutamine core in this compound is therefore a key determinant of its potential biological function and metabolic stability. nih.gov
Overview of Research Paradigms and Current Knowledge Gaps for this compound
Research into N5-substituted glutamine derivatives is an active area of investigation. Studies have explored compounds like N5-methylglutamine, revealing its production by glutamine synthetase and its potential as a biomarker. nih.gov Other derivatives, such as N5-((perfluorophenyl)amino)glutamine, have been examined for their therapeutic potential in conditions like Alzheimer's disease. nih.gov
Despite this broader interest in N5-modified glutamines, specific research on this compound is limited. The available information primarily consists of its chemical structure and basic properties, often found in chemical supplier catalogs. bldpharm.combldpharm.com There is a significant knowledge gap regarding its synthesis, purification, and, most importantly, its biological activity.
Future research on this compound could explore several avenues. Investigating its interaction with key enzymes in glutamine metabolism, such as glutamine synthetase and glutaminases, would be a logical starting point. Its potential as a modulator of these enzymes could have implications for various physiological and pathological processes. Furthermore, its stability in biological systems and its transport across cell membranes are uncharacterized properties that would be crucial to understand for any potential application. The D-configuration suggests metabolic stability, but this needs to be experimentally verified. Elucidating the specific biological effects of this compound remains a key area for future scientific inquiry.
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O6S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
(2R)-2-amino-5-oxo-5-(2-sulfoethylamino)pentanoic acid |
InChI |
InChI=1S/C7H14N2O6S/c8-5(7(11)12)1-2-6(10)9-3-4-16(13,14)15/h5H,1-4,8H2,(H,9,10)(H,11,12)(H,13,14,15)/t5-/m1/s1 |
InChI Key |
WGXUDTHMEITUBO-RXMQYKEDSA-N |
Isomeric SMILES |
C(CC(=O)NCCS(=O)(=O)O)[C@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NCCS(=O)(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Synthetic Strategies and Structural Elucidation of N5 2 Sulfoethyl D Glutamine
Chemical Synthesis Methodologies
The chemical synthesis of N5-(2-Sulfoethyl)-D-glutamine can be logically divided into three key stages: the synthesis of the D-glutamine core structure, the introduction of the 2-sulfoethyl moiety at the N5 position of the side-chain amide, and the stringent control of stereochemistry to ensure the desired D-configuration.
The synthesis of the D-glutamine backbone can be approached through several established routes. A common strategy begins with the more readily available DL-glutamic acid. This racemic mixture can be resolved to isolate the desired D-enantiomer, or the synthesis can proceed with the racemic mixture, with resolution carried out at a later stage.
A typical chemical synthesis route involves the protection of the functional groups of DL-glutamic acid to prevent unwanted side reactions. The α-amino group can be protected with a phthaloyl group, which is inexpensive and effective. sioc-journal.cnresearchgate.net The protected DL-glutamic acid is then treated with a dehydrating agent, such as acetic anhydride (B1165640), to form N-phthaloyl-DL-glutamic acid anhydride. sioc-journal.cnresearchgate.net This anhydride can then be reacted with ammonia (B1221849) to yield N-phthaloyl-DL-glutamine. sioc-journal.cnresearchgate.net Subsequent removal of the phthaloyl protecting group, often with hydrazine (B178648) hydrate, yields DL-glutamine. sioc-journal.cnresearchgate.net
To obtain optically pure D-glutamine, enzymatic resolution can be employed. For instance, L-glutamine in the racemic mixture can be selectively acted upon by an enzyme, such as a decarboxylase from E. coli, leaving the D-glutamine untouched and thus allowing for its isolation. sioc-journal.cnresearchgate.net Alternatively, stereoselective synthesis methods, as discussed in section 2.1.3., can be employed from the outset to directly produce the D-enantiomer.
With the D-glutamine backbone synthesized, the next critical step is the introduction of the 2-sulfoethyl group at the N5 position of the side-chain amide. This requires careful selection of reagents and reaction conditions to ensure regioselectivity for the N5 nitrogen over the α-amino nitrogen. To achieve this, the α-amino group and the α-carboxyl group of D-glutamine must be protected. Common protecting groups for the α-amino group in peptide synthesis include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), while the carboxyl group is often protected as an ester (e.g., methyl or benzyl (B1604629) ester). creative-peptides.comnih.gov
The introduction of the 2-sulfoethyl group can be achieved through nucleophilic substitution or Michael addition reactions. A plausible approach involves the reaction of the N5-amide of the protected D-glutamine with a suitable electrophilic reagent containing the 2-sulfoethyl moiety.
One potential reaction mechanism is the N-alkylation of the side-chain amide with a 2-haloethanesulfonate, such as sodium 2-bromoethanesulfonate, in the presence of a non-nucleophilic base. The base would deprotonate the amide nitrogen, increasing its nucleophilicity to attack the carbon bearing the halogen, thus forming the desired C-N bond. Optimization of this reaction would involve screening various bases (e.g., sodium hydride, potassium carbonate), solvents of different polarities, and reaction temperatures to maximize the yield and minimize side reactions.
Another approach could be a Michael addition of the N5-amide to vinylsulfonic acid or one of its derivatives. This reaction would be catalyzed by a base and would proceed via the conjugate addition of the amide nitrogen to the electron-deficient double bond of the vinylsulfonate. Optimization would focus on the choice of catalyst, solvent, and temperature to control the reaction rate and selectivity.
The key precursors for this step are a suitably protected D-glutamine derivative and a reagent that can deliver the 2-sulfoethyl group.
Protected D-Glutamine Precursors:
| Protecting Group (α-Amino) | Protecting Group (α-Carboxyl) | Rationale |
| Boc (tert-Butoxycarbonyl) | OMe (Methyl ester) | Boc is stable under basic conditions used for N5-alkylation and can be removed with mild acid. The methyl ester is a simple and effective protecting group. |
| Cbz (Benzyloxycarbonyl) | OBn (Benzyl ester) | Cbz and benzyl esters are stable to a wide range of conditions and can be removed simultaneously by hydrogenolysis. |
Reagents for Introducing the 2-Sulfoethyl Group:
| Reagent | Reaction Type |
| Sodium 2-bromoethanesulfonate | Nucleophilic Substitution |
| 2-Chloroethanesulfonyl chloride | Nucleophilic Acylation followed by reduction |
| Sodium vinylsulfonate | Michael Addition |
| Isethionic acid | Condensation |
The choice of reagent will depend on the desired reaction conditions and the compatibility with the chosen protecting groups on the D-glutamine backbone.
Ensuring the correct stereochemistry at the α-carbon is paramount for the synthesis of this compound. While enzymatic resolution of a racemic mixture is a viable option, stereoselective synthesis offers a more elegant and often more efficient approach to obtaining the desired D-enantiomer directly.
A powerful method for controlling stereochemistry is the use of a chiral auxiliary. nih.gov A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
In the context of amino acid synthesis, a common strategy involves the alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary. For the synthesis of D-glutamine, a suitable electrophile would be required to introduce the propionamide (B166681) side chain.
Examples of Chiral Auxiliaries in Amino Acid Synthesis:
| Chiral Auxiliary | Key Features |
| Evans' Oxazolidinones | Derived from amino alcohols, they provide excellent stereocontrol in alkylation reactions of their N-acylated derivatives. |
| Pseudoephedrine | A readily available amino alcohol that can be used to form chiral amides, which undergo highly diastereoselective alkylations. |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) | These auxiliaries, derived from (S)-proline and (R)-glutamic acid respectively, are used to form chiral hydrazones that can be diastereoselectively alkylated. |
For the synthesis of D-glutamine, one would start with a glycine derivative attached to a chiral auxiliary. This would then be deprotonated to form a chiral enolate, which would subsequently be reacted with an appropriate electrophile, such as a protected β-alanyl halide, to introduce the glutamine side chain. The diastereoselectivity of this alkylation is controlled by the steric hindrance of the chiral auxiliary, which directs the incoming electrophile to one face of the enolate. After the alkylation, the chiral auxiliary is cleaved to yield the D-amino acid backbone with high enantiomeric purity.
Structural Elucidation
The confirmation of the structure of the synthesized this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Would be used to identify the different types of protons in the molecule. Expected signals would include a doublet for the α-proton, multiplets for the β- and γ-protons of the glutamine backbone, and two triplets for the ethyl protons of the sulfoethyl group. The chemical shifts and coupling constants would provide information about the connectivity of the atoms.
¹³C NMR: Would show distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid and the amide, the α-, β-, and γ-carbons of the glutamine core, and the two carbons of the sulfoethyl group.
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight of the compound. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide further structural information, with characteristic losses corresponding to the side chain and the sulfoethyl group. osu.eduresearchgate.net
X-ray Crystallography:
If a suitable single crystal of the compound can be obtained, X-ray crystallography would provide unambiguous determination of the three-dimensional structure, including the absolute stereochemistry at the α-carbon. libretexts.orgwikipedia.org
Stereoselective Synthesis and Enantiomeric Purity Control
Asymmetric Catalysis in D-Glutamine Derivatization
The synthesis of a chiral molecule like this compound necessitates precise control over stereochemistry to yield the desired D-isomer. Asymmetric catalysis offers a powerful tool for establishing this chirality. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can stereoselectively guide a reaction towards the formation of the D-enantiomer. frontiersin.org
For the derivatization of D-glutamine, a synthetic approach might involve the reaction of a D-glutamine precursor with a reagent that introduces the 2-sulfoethyl group at the N5 position. However, a more common strategy in asymmetric synthesis is to build the chiral center during the formation of the amino acid backbone itself. This could involve the asymmetric amination of a prochiral α-keto acid precursor, α-ketoglutaramic acid, using a chiral catalyst and an appropriate nitrogen source. Chiral aldehyde catalysis, for instance, has been shown to be effective in the asymmetric synthesis of various amino acid derivatives. frontiersin.org
Table 1: Potential Asymmetric Catalysis Strategies for D-Amino Acid Synthesis
| Catalytic System | Description | Potential Application |
|---|---|---|
| Transition Metal Catalysis | Complexes of metals like rhodium, iridium, or palladium with chiral phosphine (B1218219) ligands. | Asymmetric hydrogenation or amination of α-keto acid or enamide precursors to form the D-amino acid backbone. |
| Organocatalysis | Small organic molecules, such as proline and its derivatives, that act as catalysts. | Can facilitate asymmetric Mannich or Michael reactions to construct the chiral center of the D-glutamine precursor. |
| Chiral Aldehyde Catalysis | BINOL-derived aldehydes that form Schiff base intermediates with amino acid esters to control stereoselectivity. frontiersin.org | Could be used in transformations of N-unprotected amino acid esters to introduce desired functionality with stereocontrol. |
Chemoenzymatic and Enzymatic Approaches for D-Glutamine Derivatives
Enzymes offer unparalleled stereoselectivity and are increasingly used for the synthesis of chiral compounds like D-amino acids. rsc.orgmdpi.com
Selective Biocatalysis for D-Isomer Formation
The D-glutamine core of the target molecule can be efficiently produced using biocatalytic methods. One established route involves the use of D-amino acid aminotransferases (DAATs), which catalyze the transfer of an amino group from a donor molecule (like D-alanine or D-glutamate) to an α-keto acid. mdpi.commdpi.com For the synthesis of D-glutamine, the corresponding α-keto acid, α-ketoglutaramic acid, would be the substrate.
To drive the reaction to completion and ensure high enantiomeric purity, these reactions are often part of multi-enzyme cascade systems. For instance, a cascade could involve a glutamate (B1630785) racemase to convert readily available L-glutamate into D-glutamate, which then serves as the amino donor for the DAAT. mdpi.com Another approach is the stereoinversion of L-amino acids, where an L-amino acid oxidase or deaminase first converts the L-amino acid to its α-keto acid, which is then aminated by a D-selective enzyme to yield the D-amino acid. rsc.orgnih.gov
Enzyme-Mediated Modification at the N5 Position (Theoretical)
The introduction of the 2-sulfoethyl group at the N5 position of the glutamine side chain is a key synthetic challenge. While no specific enzyme is known to catalyze this exact transformation, the principles of enzymatic synthesis allow for theoretical postulation.
The reaction would involve the formation of an amide bond between the γ-carboxyl group of D-glutamate (or the N5-amide of D-glutamine) and 2-aminoethanesulfonic acid (taurine). Enzymes like glutamine synthetase (GS) catalyze the ATP-dependent condensation of glutamate and ammonia to form L-glutamine. bosterbio.comresearchgate.netlibretexts.org GS is known to have some substrate promiscuity. It is conceivable that a wild-type or engineered glutamine synthetase could accept D-glutamate as a substrate and taurine (B1682933) in place of ammonia. However, the specificity of GS for L-glutamate is generally high, posing a significant challenge. researchgate.netnih.govnih.gov
Another potential enzymatic candidate is glutaminase (B10826351), which typically hydrolyzes glutamine to glutamate and ammonia. bosterbio.comwikipedia.org Under certain conditions, some amidohydrolases can be used for synthesis. Furthermore, γ-glutamyltranspeptidase (GGT), an enzyme that transfers a γ-glutamyl group, has been used with D-glutamine as a donor to synthesize other γ-D-glutamyl compounds, suggesting a possible route if a suitable sulfoethyl-containing acceptor molecule were used. researchgate.net
Advanced Spectroscopic Characterization of Synthetic Products
Unambiguous structural confirmation of the synthesized this compound would rely on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
¹H and ¹³C NMR spectroscopy are indispensable for confirming the covalent structure of the molecule. The spectra would provide information on the number and connectivity of all hydrogen and carbon atoms.
For this compound, the ¹H NMR spectrum in a solvent like D₂O would be expected to show distinct signals for the protons of the glutamine backbone and the sulfoethyl side chain. Key expected resonances would include a triplet for the α-proton (C2-H), multiplets for the β- (C3-H₂) and γ-protons (C4-H₂), and two distinct triplets corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-) of the sulfoethyl moiety. nih.govchemicalbook.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
|---|---|---|---|
| α-H (C2) | ~3.8 | Triplet (t) | Typical α-proton chemical shift in amino acids. chemicalbook.com |
| β-H₂ (C3) | ~2.1 | Multiplet (m) | Methylene protons adjacent to the chiral center. chemicalbook.com |
| γ-H₂ (C4) | ~2.5 | Triplet (t) | Methylene protons adjacent to the amide carbonyl. chemicalbook.com |
| N-CH₂- (Sulfoethyl) | ~3.5 | Triplet (t) | Methylene group adjacent to the amide nitrogen. |
¹³C NMR would further confirm the carbon skeleton, showing distinct signals for the carboxyl carbon, the α-carbon, the three methylene carbons of the glutamine portion, the amide carbonyl, and the two methylene carbons of the sulfoethyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized product by providing a highly accurate measurement of its molecular weight. The exact mass of this compound (C₇H₁₄N₂O₆S) is 254.0576 Da.
Tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation pattern of the protonated molecule ([M+H]⁺, m/z 255.0649), providing further structural confirmation. The fragmentation would likely involve characteristic losses of neutral molecules and cleavage at specific bonds. Common fragmentation pathways for amino acids and sulfonated compounds include the loss of water (H₂O), ammonia (NH₃), and carbon dioxide (CO₂), as well as cleavage of the side chain. nih.govacs.orgphyschemres.org The sulfoethyl group would likely produce characteristic fragments, such as the loss of SO₃ (80 Da). aaqr.orgnih.govuab.edu
Table 3: Predicted Key Fragments in MS/MS Analysis of [M+H]⁺ for this compound
| Predicted m/z | Proposed Fragment Identity/Loss |
|---|---|
| 237.0543 | [M+H - H₂O]⁺ |
| 238.0383 | [M+H - NH₃]⁺ |
| 209.0694 | [M+H - CO₂]⁺ |
| 175.0070 | [M+H - SO₃]⁺ |
| 130.0504 | [M+H - H₂O - C₂H₄SO₃]⁺ (Iminium ion) |
These combined analytical techniques would provide a comprehensive and definitive structural elucidation of the synthesized this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the spectra would be a composite of vibrations from the amino acid moiety and the sulfoethyl side chain. In a solid-state measurement, the molecule likely exists as a zwitterion, with a protonated amine (NH₃⁺), a deprotonated carboxylate (COO⁻), and a deprotonated sulfonate group (SO₃⁻).
Key functional groups and their expected vibrational frequencies include:
Amine Group (NH₃⁺): The protonated α-amine group would exhibit N-H stretching vibrations in the range of 3000-3300 cm⁻¹ in the IR spectrum. Asymmetric and symmetric deformation (bending) modes are expected around 1650 cm⁻¹ and 1530 cm⁻¹, respectively. researchgate.net
Carboxylate Group (COO⁻): The deprotonated carboxylic acid will show a strong, characteristic asymmetric stretching vibration between 1550-1610 cm⁻¹ and a weaker, symmetric stretch between 1400-1440 cm⁻¹.
Secondary Amide (R-CO-NH-R'): The N5-substitution creates a secondary amide linkage. This group is identified by its Amide I band (primarily C=O stretching) around 1630-1680 cm⁻¹ and its Amide II band (N-H bending and C-N stretching) near 1520-1570 cm⁻¹.
Sulfonate Group (SO₃⁻): The terminal sulfonate group provides a distinct spectroscopic signature. Strong asymmetric and symmetric S=O stretching vibrations are prominent and can be reliably assigned. Based on data from taurine and other sulfonic acids, these bands are expected around 1200 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). researchgate.netnih.gov
Methylene Groups (CH₂): C-H stretching vibrations from the glutamine backbone and the ethyl bridge will appear in the 2850-2960 cm⁻¹ region. CH₂ bending (scissoring) modes are typically observed near 1465 cm⁻¹.
Raman spectroscopy provides complementary information. While the carboxylate and sulfonate stretches are strong in both IR and Raman, C-C and C-N bond vibrations, which are often weak in the IR spectrum, can be more readily observed in Raman spectra, aiding in the complete structural confirmation. semanticscholar.org
The following table summarizes the predicted key vibrational frequencies for this compound based on analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| α-Amine (NH₃⁺) | Asymmetric/Symmetric Stretching | 3000 - 3300 | IR |
| Asymmetric Bending | ~1650 | IR | |
| Symmetric Bending | ~1530 | IR | |
| Carboxylate (COO⁻) | Asymmetric Stretching | 1550 - 1610 | IR, Raman |
| Symmetric Stretching | 1400 - 1440 | IR, Raman | |
| Secondary Amide | Amide I (C=O Stretch) | 1630 - 1680 | IR, Raman |
| Amide II (N-H Bend, C-N Stretch) | 1520 - 1570 | IR | |
| Sulfonate (SO₃⁻) | Asymmetric S=O Stretching | ~1200 | IR, Raman |
| Symmetric S=O Stretching | ~1040 | IR, Raman | |
| Methylene (CH₂) | C-H Stretching | 2850 - 2960 | IR, Raman |
| Bending (Scissoring) | ~1465 | IR |
Circular Dichroism (CD) Spectroscopy for Stereochemical Purity
Circular Dichroism (CD) spectroscopy is an essential technique for confirming the stereochemical configuration and purity of chiral molecules. mtoz-biolabs.com It measures the differential absorption of left- and right-circularly polarized light by a chromophore in a chiral environment. wikipedia.org For this compound, the key chiral center is the α-carbon of the glutamine backbone.
The primary chromophore in simple amino acids is the carboxyl (or carboxylate) group. Its electronic transitions are influenced by the stereochemistry of the α-carbon.
Expected CD Spectrum: Amino acids typically show a weak n→π* transition around 205-215 nm and a more intense π→π* transition below 200 nm. mtoz-biolabs.com For a D-amino acid, the n→π* transition is expected to produce a positive Cotton effect (a positive peak in the CD spectrum). This is the mirror image of the corresponding L-amino acid, which would exhibit a negative Cotton effect in the same region. oup.com
The analysis of this compound by CD spectroscopy would serve two primary purposes:
Confirmation of D-Configuration: The observation of a positive Cotton effect around 210 nm would confirm the D-configuration of the molecule.
Assessment of Enantiomeric Purity: The magnitude of the CD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. royalsocietypublishing.org A pure sample of the D-enantiomer would yield a spectrum with a specific molar ellipticity. The presence of the L-enantiomer would result in a diminished signal. A racemic mixture (50% D and 50% L) would be CD-silent, producing a flat line, as the opposing signals from the two enantiomers would cancel each other out. oup.com
The table below outlines the expected CD spectral characteristics for the enantiomers of N5-(2-Sulfoethyl)-glutamine.
| Enantiomer | Expected Wavelength (nm) for n→π* Transition | Expected Sign of Cotton Effect | Implication |
| D-Enantiomer | ~210 | Positive (+) | Confirms D-configuration |
| L-Enantiomer | ~210 | Negative (-) | Indicates enantiomeric impurity |
| Racemic Mixture | N/A | No Signal | Indicates a 1:1 mixture of D and L forms |
In Vitro Biochemical and Mechanistic Investigations of N5 2 Sulfoethyl D Glutamine
Interaction with Glutamine-Related Enzymes and Transporters
To characterize the biochemical profile of a novel glutamine analog such as N5-(2-Sulfoethyl)-D-glutamine, its interactions with key enzymes and transport proteins involved in glutamine homeostasis are assessed through a series of in vitro assays.
Substrate or Inhibitor Activity against Glutamine Synthetase (GS)Glutamine Synthetase (GS) is a critical enzyme that catalyzes the ATP-dependent synthesis of glutamine from glutamate (B1630785) and ammonia (B1221849).nih.govnih.govInvestigating a new compound's effect on GS is fundamental to understanding its potential impact on nitrogen metabolism.
In Vitro Enzyme Assays: Purified recombinant GS would be used in assays to determine if this compound acts as a substrate or an inhibitor.
As a potential substrate: The assay would measure the consumption of ATP or the production of ADP in the presence of the compound and ammonia. If the compound is a substrate, the enzyme will use it in place of glutamate, leading to a measurable reaction.
As a potential inhibitor: The inhibitory activity would be tested by measuring the rate of glutamine synthesis from glutamate and ammonia in the presence of varying concentrations of this compound. A decrease in product formation would indicate inhibition. Kinetic studies would follow to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki). Known GS inhibitors like methionine sulfoximine (B86345) serve as positive controls in such experiments. documentsdelivered.com
Modulation of Glutaminase (B10826351) (GLS) ActivityGlutaminase (GLS) catalyzes the hydrolysis of glutamine to glutamate and ammonia, a key reaction in cellular energy and nitrogen metabolism, particularly in cancer cells.nih.govnih.govThere are two primary isoforms, kidney-type (GLS1) and liver-type (GLS2).nih.gov
In Vitro Kinetic Studies: The effect of this compound on the activity of purified GLS isoforms would be evaluated.
The assay measures the rate of glutamate or ammonia production from glutamine. By including this compound in the reaction, one can determine if it modulates enzyme activity.
If modulation is observed, detailed kinetic analyses are performed to quantify its potency as an inhibitor or activator. For instance, glutamate itself is a known product inhibitor of GLS, and kinetic studies can reveal whether a glutamine analog competes for the same binding site. nih.gov
Stereospecificity in Enzymatic Reactions involving D-Glutamate and D-Glutamine AnalogsEnzymes are typically highly stereospecific, meaning they preferentially interact with one stereoisomer over another (e.g., L-amino acids versus D-amino acids). As this compound is a D-isomer, its interaction with enzymes that typically process L-glutamine would be a key area of investigation.
While most mammalian enzymes are specific for L-amino acids, some can interact with D-isomers. nih.gov For instance, studies on GS have explored its activity with various analogs, including D-isomers, to probe the structure and mechanics of its active site. nih.gov Any observed activity of GS or GLS with this compound would be compared to its interaction with a corresponding L-isomer to quantify the degree of stereoselectivity.
Ligand Binding and Transport Kinetics with Amino Acid Transporters (e.g., SLC1A5, ASCT2)The transport of glutamine across the cell membrane is mediated by several transporters, with SLC1A5 (also known as ASCT2) being a primary one, especially in highly proliferative cells.nih.govnih.govsolvobiotech.comASCT2 is a sodium-dependent transporter that exchanges neutral amino acids.elifesciences.orgbiorxiv.org
Cellular Models or Proteoliposomes: The interaction of this compound with transporters like ASCT2 would be studied using models such as cells overexpressing the transporter or purified transporter protein reconstituted into artificial membranes (proteoliposomes).
Competition Assays: These experiments would measure the uptake of radiolabeled L-glutamine in the presence of increasing concentrations of this compound. A reduction in radiolabeled glutamine uptake would suggest that the new compound competes for binding to the transporter.
Direct Transport Assays: If a labeled version of this compound were available, its direct uptake into cells or proteoliposomes could be measured to determine if it is a transported substrate. These studies would yield kinetic parameters like the Michaelis constant (Km) for transport and the maximum transport velocity (Vmax).
Metabolic Fate and Pathway Perturbations in Defined Cell Culture Systems
To understand the intracellular consequences of introducing this compound, metabolic tracing studies are employed. These experiments follow the journey of the molecule after it enters the cell and reveal how it affects central metabolic pathways.
Tracing of this compound in Central Carbon and Nitrogen MetabolismGlutamine is a major source of carbon for replenishing the Tricarboxylic Acid (TCA) cycle, a process known as anaplerosis, and a key nitrogen donor for the synthesis of nucleotides and other amino acids.mdpi.comnih.govembopress.orgA glutamine analog could potentially be used as a research probe to study these pathways.nih.govnih.govresearchgate.net
Stable Isotope Tracing: A version of this compound synthesized with stable isotopes (e.g., ¹³C or ¹⁵N) would be introduced to cells in culture. youtube.com
Mass Spectrometry Analysis: After a period of incubation, cellular metabolites would be extracted and analyzed using mass spectrometry. This technique can detect the incorporation of the heavy isotopes from the tracer molecule into downstream metabolites.
Pathway Analysis: By identifying which metabolites become labeled, researchers can map the metabolic fate of the compound. For example, if ¹³C from the glutamine backbone of the tracer appears in TCA cycle intermediates like citrate (B86180) or aspartate (which is derived from the TCA cycle intermediate oxaloacetate), it would indicate that the compound is metabolized and contributes to anaplerosis. researchgate.netbiorxiv.org The specific labeling patterns can provide detailed insights into whether it enters through oxidative or reductive metabolic pathways. embopress.org The absence of labeling in these pathways would suggest the compound is not metabolized in the same way as glutamine.
Impact on Glutathione (B108866) Synthesis and Cellular Redox Balance in specific cell lines
No studies were found that investigate the effect of this compound on the synthesis of glutathione or its impact on the cellular redox state in any specific cell lines. Research on glutamine, however, indicates its crucial role as a precursor for glutamate, which is essential for glutathione synthesis and maintaining redox homeostasis. nih.govnih.govnih.govnih.gov Glutamine metabolism supports cellular antioxidant defenses, and its deprivation can lead to increased reactive oxygen species (ROS) and oxidative stress. nih.govnih.gov
Influence on Nucleotide and Non-Essential Amino Acid Biosynthesis Pathways
There is no available research on how this compound influences the biosynthesis of nucleotides or non-essential amino acids. Glutamine is a well-established nitrogen donor for the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides and serves as a precursor for several non-essential amino acids, including glutamate, proline, and aspartate. nih.govnih.govnih.govlibretexts.orgresearchgate.netuomustansiriyah.edu.iq
Cellular Responses and Physiological Effects in Model Organisms/Cell Lines (e.g., in vitro studies)
Similarly, no studies detailing the cellular or physiological effects of this compound in model organisms or cell lines could be located.
Effects on Cell Growth and Proliferation in Microbial or Mammalian Cell Cultures
The effects of this compound on the growth and proliferation of microbial or mammalian cells have not been documented in the available scientific literature. Glutamine is known to be a critical nutrient for rapidly dividing cells, including cancer cells, where it supports energy production and biomass accumulation. nih.govnih.govnih.gov Its availability can significantly influence cell proliferation rates. nih.govnih.gov
Investigation in Microbial Biofilm Formation and Metabolic Activity (e.g., XTT assay optimization with D-glutamine)
No investigations into the role of this compound in microbial biofilm formation or metabolic activity were found. The related compound, D-glutamine, has been studied in the context of optimizing metabolic assays like the XTT assay for quantifying biofilm biomass, but this research does not extend to this compound. Glutamine and glutamate metabolism are recognized as important for biofilm development in several bacterial species. nih.govresearchgate.net
Modulation of Specific Biochemical Pathways Relevant to D-Amino Acid Presence
There is no information available on how this compound might modulate biochemical pathways specifically related to the presence of D-amino acids.
Based on a comprehensive search for scientific literature, there is currently no available information on the specific analytical methodologies for the chemical compound “this compound”. Repeat targeted searches for this compound in relation to various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Ion Exchange Chromatography (IEC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), did not yield any relevant research findings or established methods.
Consequently, it is not possible to provide an article on the analytical methodologies for this compound in research samples as per the requested outline. The absence of published data prevents a scientifically accurate and informative discussion on the chromatographic separation techniques and mass spectrometry-based quantification specific to this compound.
Analytical Methodologies for N5 2 Sulfoethyl D Glutamine in Research Samples
Mass Spectrometry (MS) Based Quantification and Metabolomic Profiling
Application of Stable Isotope Labeling for Metabolic Flux Analysis (e.g., using ¹³C or ¹⁵N-labeled D-glutamine derivatives)
Metabolic flux analysis (MFA) is a powerful technique for quantitatively studying the rates of metabolic reactions within a biological system. nih.gov The methodology relies on the use of stable, non-radioactive isotope-labeled compounds as tracers to follow the transformation of atoms through metabolic pathways. nih.govnih.gov For investigating the metabolic fate of N5-(2-Sulfoethyl)-D-glutamine, stable isotope labeling using derivatives of D-glutamine, such as those enriched with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), is an invaluable tool. nih.govmdpi.com
The core principle involves introducing a known isotopic isomer of a precursor, for instance, uniformly labeled [U-¹³C₅]-D-glutamine or specifically labeled [2-¹⁵N]-D-glutamine or [5-¹⁵N]-D-glutamine, into an in vitro system. mdpi.comnih.gov As the cells or enzymes metabolize this labeled precursor, the heavy isotopes are incorporated into downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can deduce the flow, or flux, through various biochemical reactions. nih.govfrontiersin.org
In the context of this compound, this approach can elucidate its synthesis, degradation, and participation in cellular metabolism. For example, by using [U-¹³C₅, ¹⁵N₂]-D-glutamine, one could track the incorporation of both the carbon skeleton and the nitrogen atoms into the target molecule and any subsequent products. nih.gov This dual-labeling strategy provides a comprehensive view of how the entire glutamine-derived portion of the molecule is processed. Analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) allows for the sensitive detection and quantification of different mass isotopomers, revealing the relative activities of competing metabolic pathways. d-nb.info
| Isotope Tracer | Typical Application in Glutamine Metabolism Research | Analytical Technique |
| [U-¹³C₅]-D-glutamine | Tracing the carbon backbone through pathways like the TCA cycle (via anaplerosis) and biosynthesis of other amino acids. mdpi.com | GC-MS, LC-MS, NMR |
| [¹⁵N₂]-D-glutamine | Tracking the fate of both the alpha-amino and amide nitrogen atoms in nitrogen metabolism studies. nih.govresearchgate.net | GC-MS, LC-MS |
| [5-¹⁵N]-D-glutamine | Specifically monitoring the amide nitrogen to study reactions involving glutamine synthetase and glutaminase (B10826351). nih.gov | GC-MS |
| [2-¹⁵N]-D-glutamine | Specifically monitoring the alpha-amino nitrogen to study transamination reactions. nih.gov | GC-MS |
Electrophoretic Methods for Separation and Detection
Electrophoretic methods separate molecules based on their differential migration in an electric field, primarily driven by their charge-to-mass ratio. These techniques are well-suited for the analysis of charged molecules like this compound, which possesses both a carboxylate group and a highly acidic sulfo group, conferring a significant negative charge at neutral and alkaline pH.
Capillary Electrophoresis (CE) is a high-resolution technique that can be adapted for the analysis of this compound. A specific mode, Micellar Electrokinetic Chromatography (MEKC), has proven effective for the chiral separation of glutamine enantiomers after derivatization. nih.govresearchgate.net For this compound, CE could be employed to achieve separation from its L-enantiomer, precursor D-glutamine, and other structurally similar amino acids in a complex matrix. Detection can be accomplished using UV-Vis spectrophotometry or by coupling the capillary outlet to a mass spectrometer (CE-MS) for enhanced sensitivity and structural confirmation.
Gel Electrophoresis , such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), is typically used for large molecules like proteins. nih.gov However, variations of this technique could potentially be used to study the non-covalent interactions of this compound with specific proteins by observing changes in the protein's electrophoretic mobility. Two-dimensional (2D) gel electrophoresis could further resolve complex protein mixtures to identify specific binding partners. nih.gov
| Method | Principle of Separation | Applicability to this compound | Detection Method |
| Capillary Zone Electrophoresis (CZE) | Charge-to-mass ratio in a free solution within a capillary. | High-resolution separation from precursors and metabolites. | UV-Vis, Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS) |
| Micellar Electrokinetic Chromatography (MEKC) | Differential partitioning between a pseudo-stationary phase (micelles) and the background electrolyte. nih.gov | Chiral separation of D- and L-enantiomers (typically requires derivatization). researchgate.net | UV-Vis, LIF, MS |
| SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Molecular weight (after denaturation and coating with SDS). nih.gov | Indirect analysis of interactions with proteins by observing mobility shifts. | Staining (e.g., Coomassie), Immunoblotting |
Sample Preparation and Matrix Effects in in vitro Biological and Synthetic Media
The accurate quantification of this compound from in vitro research samples, such as cell culture media or enzymatic reaction buffers, requires a robust sample preparation protocol to remove interfering substances. These complex matrices often contain high concentrations of salts, proteins, lipids, and other small molecules that can compromise analytical results.
A primary challenge in sample preparation is the removal of proteins, which can precipitate in analytical columns and ion sources of mass spectrometers. A common first step is protein precipitation using cold organic solvents like acetonitrile (B52724) or methanol, followed by centrifugation to pellet the denatured proteins. Alternatively, ultrafiltration can be used to separate the analyte from high-molecular-weight components.
Following protein removal, Solid-Phase Extraction (SPE) may be necessary for further cleanup and concentration of the analyte. Depending on the charge of this compound at a given pH, ion-exchange or mixed-mode SPE cartridges can be employed to selectively retain the compound while washing away interfering matrix components. For certain analytical methods like GC-MS, a derivatization step is required to increase the volatility of the amino acid derivative. nih.govosu.edu
Matrix effects are a significant concern, especially for LC-MS based analysis. This phenomenon refers to the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix. It can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To mitigate matrix effects, several strategies can be employed:
Use of an Internal Standard: The most effective approach is the use of a stable isotope-labeled version of the analyte (e.g., ¹³C₅-¹⁵N₂-N5-(2-Sulfoethyl)-D-glutamine) as an internal standard. This standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that closely resembles the composition of the actual samples, ensuring that standards and samples experience comparable matrix effects.
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances to a level where they no longer significantly impact the analyte's ionization.
| Step | Purpose | Common Method(s) | Potential Issues |
| 1. Protein Removal | Prevent analytical system contamination and interference. | Protein precipitation (Acetonitrile, Methanol); Ultrafiltration. | Analyte co-precipitation or binding to filter membranes. |
| 2. Sample Cleanup/Concentration | Remove interfering small molecules (salts, etc.) and increase analyte concentration. | Solid-Phase Extraction (SPE) using ion-exchange or reversed-phase sorbents. | Incomplete recovery of the analyte. |
| 3. Derivatization (if needed) | Increase volatility and improve chromatographic properties for GC-MS analysis. | Acylation with reagents like trifluoroacetic anhydride (B1165640). nih.gov | Incomplete reaction; formation of by-products. |
| 4. Reconstitution | Dissolve the final extract in a solvent compatible with the analytical method. | Mobile phase or a weak solvent. | Analyte instability or poor solubility. |
Research Applications and Utility As a Biochemical Tool
Development as a Research Probe for Investigating Glutamine Amide Ligations
The side chain amide of glutamine is a critical substrate in numerous biosynthetic reactions catalyzed by glutamine amidotransferases (GATases). wikipedia.org These enzymes hydrolyze glutamine to generate ammonia (B1221849), which is then transferred to an acceptor molecule. nih.govnih.gov The N5-substitution of N5-(2-Sulfoethyl)-D-glutamine makes it a compelling candidate for a research probe to study these mechanisms.
Because the N5 position is chemically modified, the compound cannot be hydrolyzed to produce ammonia in the same way as glutamine. This property would allow it to act as a competitive inhibitor or a mechanistic probe for GATase enzymes. wikipedia.org Researchers could use this analog to:
Map the active site: By studying how this compound binds to a GATase active site, researchers could gain insights into the spatial and electronic requirements for substrate recognition. The bulky and negatively charged sulfoethyl group would probe the limits of the binding pocket.
Isolate catalytic steps: As a non-hydrolyzable analog, it could be used to "trap" the enzyme in a substrate-bound state, allowing for structural analysis (e.g., via X-ray crystallography) of the enzyme-ligand complex before catalysis occurs.
Differentiate enzyme isoforms: Different isoforms of glutamine-dependent enzymes, such as the two forms of glutaminase (B10826351) (GLS1 and GLS2), may exhibit varying affinities for this analog, enabling its use in distinguishing their respective activities in complex biological samples. researchgate.net
Use in Cell-Free Systems for Mechanistic Enzymatic Studies
Cell-free protein synthesis (CFPS) and other in vitro systems provide a controlled environment devoid of cellular complexity, making them ideal for dissecting enzyme mechanisms. nih.govresearchgate.net The application of this compound in such systems would be valuable for studying glutamine-utilizing enzymes like glutamine synthetase (GS) or CTP synthetase.
In a cell-free assay, the compound could be used to investigate enzyme kinetics without the interference of competing metabolic pathways. researchgate.net For example, studies on glutamine analogs like Acivicin and Azaserine have successfully used cell-free or purified enzyme systems to confirm their binding affinity and inhibitory effects on glutamine synthetase. nih.gov Similarly, this compound could be employed to determine its inhibitory constant (Kᵢ) against a target enzyme, providing quantitative data on its potency.
Table 1: Illustrative Kinetic Data for a Hypothetical Glutamine-Utilizing Enzyme in a Cell-Free System This table presents hypothetical data to illustrate the type of results that could be obtained from studying this compound in a cell-free enzymatic assay.
| Ligand | Enzyme Target | Assay Type | Measured Parameter | Hypothetical Value |
| L-Glutamine | Glutamine Synthetase | Michaelis-Menten Kinetics | Kₘ | 250 µM |
| This compound | Glutamine Synthetase | Competitive Inhibition Assay | Kᵢ | 75 µM |
| L-Methionine Sulfoximine (B86345) (MSO) | Glutamine Synthetase | Inhibition Assay | IC₅₀ | 150 µM |
Application in Metabolomics and Fluxomics Studies for Understanding D-Amino Acid Metabolism in Model Systems
The presence and function of D-amino acids in mammals are areas of growing research interest. While less common than L-amino acids, D-amino acids play roles in neurotransmission and bacterial cell wall synthesis. Metabolomics and metabolic flux analysis, often using stable isotope-labeled compounds, are powerful techniques to trace the fate of molecules in biological systems. pharmiweb.comnih.gov
An isotopically labeled version of this compound (e.g., containing ¹³C or ¹⁵N) could be synthesized and introduced to cells or model organisms. researchgate.net Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could then trace the metabolic fate of the D-glutamine backbone. pharmiweb.com Such studies could answer key questions:
Is the compound transported into cells, and if so, by which amino acid transporters?
Is it metabolized by D-amino acid oxidase or other enzymes specific to D-isomers?
Does it accumulate in specific tissues or compartments?
Recent research has demonstrated that mammalian glutamine synthetase can catalyze non-canonical reactions, such as the synthesis of N5-methylglutamine from glutamate (B1630785) and methylamine. nih.gov This finding provides a strong precedent that an N5-substituted analog could be recognized and potentially processed by cellular enzymes, making it a viable tracer for metabolic studies.
Role in the Synthesis of Complex Peptides or Peptide Mimics (Research Grade)
The incorporation of non-proteinogenic amino acids (NPAAs) is a widely used strategy in peptide drug design to enhance stability, modify conformation, and improve therapeutic properties. nih.govresearchgate.net Peptides containing D-amino acids are notably more resistant to degradation by proteases, which are typically specific for L-amino acids.
This compound could serve as a unique building block in solid-phase peptide synthesis (SPPS) for creating novel peptides or peptidomimetics. mdpi.com Its incorporation could confer specific properties:
Increased Proteolytic Stability: The D-configuration at the alpha-carbon would inherently increase the peptide's half-life in biological systems.
Conformational Constraint: The bulky, charged side chain could force the peptide backbone into a specific three-dimensional shape, which can be crucial for binding to a biological target.
Modified Solubility and Binding: The negatively charged sulfonate group could enhance the peptide's aqueous solubility or introduce a new electrostatic interaction point for binding to a receptor.
Table 2: Comparison of Properties for a Hypothetical Heptapeptide With and Without this compound This table provides an illustrative comparison of how incorporating an NPAA like this compound might alter peptide characteristics.
| Peptide Sequence | Configuration | Predicted Solubility | Predicted Protease Resistance | Potential Application |
| L-Ala-L-Phe-L-Gln-L-Tyr-L-Pro-L-Ser-L-Leu | All L-amino acids | Moderate | Low | Standard peptide ligand |
| L-Ala-L-Phe-[N5-(2-SE)-D-Gln] -L-Tyr-L-Pro-L-Ser-L-Leu | Contains one D-amino acid analog | High | High | Stabilized peptide therapeutic or research probe |
Contribution to the Study of Stereochemical Recognition in Biological Systems
Biological systems exhibit a high degree of stereochemical specificity. Enzymes, receptors, and transporters are chiral and preferentially interact with one stereoisomer over another. This compound is an ideal tool for probing this recognition.
By comparing the binding or transport of this compound with its corresponding L-isomer, researchers could precisely quantify the stereoselectivity of a biological target. For instance, studies on D-homoglutamine analogs of Substance P have shown that stereochemical changes at a single position can dramatically alter biological activity, sometimes converting an agonist into an antagonist. This compound could be used to:
Characterize the chiral preference of amino acid transporters.
Investigate the active sites of enzymes that may process D-amino acids.
Develop stereochemically pure ligands to improve the specificity of drugs or diagnostic agents.
Future Research Directions and Advanced Methodological Integration
Exploration of Analogues with Varied Sulfoethyl Substitutions and Stereochemistry
Future research will critically benefit from the synthesis and characterization of analogues of N5-(2-Sulfoethyl)-D-glutamine. Systematic modification of the sulfoethyl chain and the core amino acid stereochemistry will provide crucial insights into structure-activity relationships (SAR). The exploration of homologues, such as those with sulfopropyl or sulfobutyl moieties, could modulate the compound's size, charge distribution, and flexibility, thereby altering its interaction with biological targets.
Furthermore, the stereochemistry of the core glutamine structure is paramount. A comparative analysis of N5-(2-Sulfoethyl)-L-glutamine against its D-enantiomer is essential. Given that enzymes and receptors often exhibit high stereospecificity, these analogues would serve as probes to understand the binding pockets of interacting proteins. nih.gov The synthesis of conformationally restricted analogues, such as those built on spirocyclic scaffolds, could also provide valuable information on the bioactive conformation of the molecule. nih.gov
| Analogue Name | Modification | Primary Research Question | Potential Impact |
|---|---|---|---|
| N5-(2-Sulfoethyl)-L-glutamine | Stereochemical Inversion (D to L) | Investigate enantiomeric specificity of target enzymes/receptors. | Elucidate binding pocket chirality and tolerance. |
| N5-(3-Sulfopropyl)-D-glutamine | Alkyl Chain Elongation | Determine the effect of side-chain length on binding affinity and kinetics. | Optimize ligand-target interactions. |
| N5-(1-Sulfoethyl)-D-glutamine | Isomeric Rearrangement | Assess the importance of the sulfonate group's position. | Map the electrostatic and steric constraints of the active site. |
| N5-(2-Carboxyethyl)-D-glutamine | Functional Group Substitution (Sulfonate to Carboxylate) | Compare the influence of different acidic groups on molecular interactions. | Understand the role of the sulfonate moiety in binding and solubility. |
Integration with Proteomics for Enzyme-Substrate Interaction Discovery
To identify the cellular machinery that interacts with this compound, proteomics-based approaches are indispensable. A key strategy would be the design and synthesis of a chemical probe based on the parent molecule. This probe would feature a reactive group or a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) appended to a non-critical position of the molecule.
This probe could then be used in activity-based protein profiling (ABPP) or chemical proteomics workflows. By incubating the probe with cell lysates or live cells, it would covalently bind to or be captured by interacting proteins. Subsequent enrichment of these protein-probe complexes, followed by mass spectrometry, would enable the identification of specific enzymes, transporters, or receptors that recognize this D-glutamine derivative. This unbiased approach can uncover novel biological pathways and functions associated with D-amino acid metabolism or signaling.
| Step | Methodology | Objective | Expected Outcome |
|---|---|---|---|
| 1 | Probe Synthesis | Synthesize an analogue of this compound with a terminal alkyne tag. | A functionalized chemical probe for pull-down experiments. |
| 2 | Cell Lysate Incubation | Incubate the probe with a relevant cell or tissue lysate. | Formation of covalent or high-affinity complexes between the probe and target proteins. |
| 3 | Click Chemistry Reaction | Add a biotin-azide reagent to covalently link biotin to the probe-protein complexes. | Biotinylation of target proteins for affinity purification. |
| 4 | Affinity Purification | Use streptavidin-coated beads to capture biotinylated proteins. | Isolation and enrichment of proteins that interact with the probe. |
| 5 | Mass Spectrometry Analysis | Digest the captured proteins and analyze peptides by LC-MS/MS. | Identification and quantification of specific protein targets. |
Computational Chemistry and Molecular Dynamics Simulations of this compound and its Interactions
Computational methods offer a powerful lens through which to examine the behavior of this compound at an atomic level. compchems.com Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule in solution and within the active sites of potential enzyme targets. nih.govyoutube.com These simulations can predict how the molecule binds, the stability of the enzyme-ligand complex, and the role of specific amino acid residues in the interaction. nih.govmdpi.com
Quantum mechanics/molecular mechanics (QM/MM) methods can further be used to model enzymatic reactions involving the compound. rsc.org This approach allows for a detailed investigation of the catalytic mechanism, including the formation of transition states and reaction intermediates, providing insights that are often difficult to obtain through experimental means alone. rsc.org Such studies can guide the rational design of more potent inhibitors or substrates for enzymes involved in D-amino acid metabolism.
| Computational Method | Research Focus | Key Questions Addressed | Potential Insights |
|---|---|---|---|
| Molecular Docking | Binding Pose Prediction | What is the preferred orientation of the compound in an enzyme's active site? | Identification of key hydrogen bonds, and electrostatic and van der Waals interactions. |
| Molecular Dynamics (MD) | System Dynamics and Stability | How does the protein-ligand complex behave over time? How stable is the binding? | Calculation of binding free energies; observation of conformational changes in the protein and ligand. mdpi.com |
| QM/MM Simulations | Enzymatic Reaction Mechanism | If the compound is a substrate, what is the reaction pathway and what are the energy barriers? | Elucidation of the catalytic mechanism, transition state structures, and the role of active site residues. rsc.org |
| Free Energy Perturbation (FEP) | Affinity Prediction of Analogues | How will modifications to the compound (e.g., analogues from 6.1) affect binding affinity? | Rational, in silico guidance for the design of new analogues with improved properties. |
Development of Novel Biosensors for D-Glutamine Derivatives
The ability to detect and quantify this compound in biological samples is crucial for studying its metabolism and function. A significant research direction is the development of novel biosensors specifically tailored for this molecule. Current biosensors for glutamine often utilize glutaminase (B10826351) or glutamine-binding proteins. semanticscholar.orgmdpi.com For a D-amino acid derivative, a different approach is required.
One promising strategy involves engineering D-amino acid oxidase or a specific D-amino acid dehydrogenase to recognize this compound. The enzymatic reaction could then be coupled to an electrochemical or optical transducer. For example, the consumption of oxygen or the production of hydrogen peroxide or NADH could be measured amperometrically. nih.gov Alternatively, fluorescent probes that change their emission properties upon binding to the molecule could be developed, enabling real-time monitoring in cellular environments. nih.gov These sensors would be invaluable tools for pharmacokinetic studies and for probing the compound's role in cellular processes.
| Sensor Type | Transduction Principle | Key Component | Advantages | Challenges |
|---|---|---|---|---|
| Electrochemical (Amperometric) | Measures current from redox reactions. | Engineered D-amino acid oxidase or dehydrogenase. | High sensitivity, rapid response, label-free. semanticscholar.org | Engineering enzyme specificity; potential interference from other redox-active species. |
| Optical (Fluorescent) | Detects changes in fluorescence intensity or wavelength. nih.gov | Engineered periplasmic binding protein or synthetic fluorescent dye. | Suitable for cellular imaging, high spatial resolution. | Requires specific recognition element; potential for photobleaching and background fluorescence. |
| Field-Effect Transistor (FET) | Detects changes in surface potential upon binding. | Immobilized specific antibody or engineered receptor. | High sensitivity, potential for miniaturization. semanticscholar.org | Fabrication complexity; susceptibility to changes in ionic strength. |
Applications in Synthetic Biology and Metabolic Engineering for Non-Physiological Pathways (Research Focus)
The unique structure of this compound makes it an interesting building block for synthetic biology and metabolic engineering. nih.gov Research should focus on designing and constructing novel biosynthetic pathways to produce this non-canonical amino acid (ncAA) in microbial hosts like E. coli. frontiersin.org This could involve engineering a glutamine synthetase to accept D-glutamate and a taurine (B1682933) analogue as substrates or assembling a multi-enzyme pathway from scratch. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
